Trioctyl(prop-2-EN-1-YL)stannane
Description
Trioctyl(prop-2-en-1-yl)stannane is an organotin compound characterized by a central tin atom bonded to three octyl groups and one propenyl (allyl) group. Organotin compounds are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocides, though their toxicity profiles vary significantly with substituent groups . However, direct experimental data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally analogous organotin derivatives.
Properties
CAS No. |
2319-37-1 |
|---|---|
Molecular Formula |
C27H56Sn |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
trioctyl(prop-2-enyl)stannane |
InChI |
InChI=1S/3C8H17.C3H5.Sn/c3*1-3-5-7-8-6-4-2;1-3-2;/h3*1,3-8H2,2H3;3H,1-2H2; |
InChI Key |
ISXDHNDSMUGOFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trioctyl(prop-2-EN-1-YL)stannane can be synthesized through the reaction of allyl chloride with trioctyltin hydride in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Trioctyl(prop-2-EN-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It participates in nucleophilic substitution reactions where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Scientific Research Applications
Chemistry: Trioctyl(prop-2-EN-1-YL)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the Stille coupling reaction, which is a method for forming carbon-carbon bonds .
Biology and Medicine: In biological research, organotin compounds like this compound are studied for their potential use as antifungal and antibacterial agents. They are also investigated for their role in inhibiting certain enzymes .
Industry: Industrially, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also utilized in the synthesis of other organotin compounds that have applications in various fields .
Mechanism of Action
The mechanism by which Trioctyl(prop-2-EN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In organic synthesis, the tin atom facilitates the formation of carbon-tin bonds, which can then be used to form carbon-carbon bonds through coupling reactions. In biological systems, the tin atom can interact with enzymes and other proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Tributyl(prop-1-en-2-yl)stannane
Key differences include:
- Substituent Chain Length: Tributyl groups (C4) vs. trioctyl (C8).
- Propenyl Isomerism : The prop-1-en-2-yl group (methyl-substituted double bond) may exhibit steric and electronic differences compared to prop-2-en-1-yl (terminal double bond), affecting reactivity in cross-coupling or polymerization reactions.
| Property | Trioctyl(prop-2-en-1-yl)stannane | Tributyl(prop-1-en-2-yl)stannane |
|---|---|---|
| Alkyl Substituents | Trioctyl (C8) | Tributyl (C4) |
| Propenyl Group Position | Terminal (prop-2-en-1-yl) | Internal (prop-1-en-2-yl) |
| Likely Applications | Polymer additives, catalysts | Catalysis, intermediates |
Fluorinated Stannanes
Compounds like tris(tridecafluorooctyl)stannane (CAS 175354-32-2) highlight the impact of fluorinated substituents. Fluorinated chains impart extreme hydrophobicity and chemical inertness, contrasting with the reactivity of propenyl groups in this compound. Such derivatives are niche materials for specialized coatings or surfactants .
Triallylamine (N,N-diallylprop-2-en-1-amine)
Key contrasts include:
- Central Atom : Nitrogen vs. tin. Tin confers higher Lewis acidity, enabling coordination chemistry.
- Reactivity: Organotin compounds participate in Stille coupling and radical reactions, whereas triallylamine is a precursor for quaternary ammonium compounds or polymer cross-linkers .
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